molecular formula C12H12BrNO2 B13714951 Ethyl 6-Bromo-5-methylindole-3-carboxylate

Ethyl 6-Bromo-5-methylindole-3-carboxylate

Cat. No.: B13714951
M. Wt: 282.13 g/mol
InChI Key: MMAAKKRKNPKZHY-UHFFFAOYSA-N
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Description

Ethyl 6-Bromo-5-methylindole-3-carboxylate is a chemical compound with the molecular formula C12H12BrNO2 and a molecular weight of 282.13 g/mol . It is an ethyl ester derivative of a brominated and methyl-substituted indole. This structure classifies it as a functionalized heterocyclic aromatic compound, a category known for its significance in medicinal chemistry and materials science . As a building block in organic synthesis, it provides researchers with a multifunctional template. The presence of bromine and an ester group on the indole scaffold makes it a versatile intermediate for further chemical modifications, such as metal-catalyzed cross-coupling reactions or functional group transformations . Researchers can utilize this compound in the exploration of novel chemical entities. This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C12H12BrNO2

Molecular Weight

282.13 g/mol

IUPAC Name

ethyl 6-bromo-5-methyl-1H-indole-3-carboxylate

InChI

InChI=1S/C12H12BrNO2/c1-3-16-12(15)9-6-14-11-5-10(13)7(2)4-8(9)11/h4-6,14H,3H2,1-2H3

InChI Key

MMAAKKRKNPKZHY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C1C=C(C(=C2)Br)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of ethyl 6-bromo-5-methylindole-3-carboxylate generally follows a pathway involving:

  • Construction of the indole ring with appropriate methyl substitution at position 5.
  • Selective bromination at the 6-position.
  • Introduction of the ethyl ester at the 3-position via esterification or related transformations.

This strategy requires careful control of regioselectivity during bromination and functional group compatibility during esterification.

Bromination of 5-Methylindole-3-carboxylate Derivatives

Selective bromination at the 6-position of the indole ring is typically achieved using electrophilic brominating agents such as N-bromosuccinimide (NBS) or bromine under mild conditions. The presence of the methyl group at position 5 directs bromination to the adjacent 6-position due to electronic and steric effects.

Typical Reaction Conditions:

Parameter Details
Brominating Agent N-Bromosuccinimide (NBS)
Solvent Dichloromethane (DCM) or Acetic acid
Temperature 0 °C to room temperature
Reaction Time 1–3 hours
Yield 70–85%

Mechanistic Notes:
The electrophilic bromine attacks the activated C-6 position adjacent to the methyl substituent, facilitated by the electron-rich indole ring.

Esterification to Form Ethyl Ester at Position 3

The carboxylate group at position 3 is introduced or modified to the ethyl ester either by:

  • Direct esterification of the corresponding carboxylic acid with ethanol under acidic catalysis.
  • Using ethyl chloroformate or ethyl bromoacetate as alkylating agents in the presence of base.

Typical Esterification Conditions:

Parameter Details
Reagents Carboxylic acid + Ethanol + Acid catalyst (e.g., sulfuric acid)
Temperature Reflux (78 °C for ethanol)
Reaction Time 4–12 hours
Yield 80–90%

Industrial-Scale Preparation: Multi-Step Synthesis

A notable industrial method described in patent literature involves a sequence starting with ethyl 5-acetoxy-1,2-dimethylindole-3-carboxylate, followed by bromination, alkylation, and aminomethylation to obtain related brominated indole esters. Although this method targets a more complex derivative, the bromination step is directly relevant for preparing this compound.

Stepwise Summary:

Step Description
1. Bromination Bromination of ethyl 5-acetoxy-1,2-dimethylindole-3-carboxylate to introduce bromine at C-6
2. Alkylation Reaction with sodium thiophenolate to introduce thiomethyl groups
3. Aminomethylation Introduction of dimethylaminomethyl groups
4. Hydrochloride formation Conversion to hydrochloride monohydrate and recrystallization

This method achieves high purity and well-defined crystalline forms, with yields up to 79.5% for the brominated intermediates.

Analytical Data Supporting Preparation

Spectral Characterization

  • Nuclear Magnetic Resonance (NMR):

    • $$ ^1H $$ NMR signals confirm aromatic protons, methyl group at C-5, and ethyl ester moiety.
    • Chemical shifts for the brominated position show characteristic downfield shifts due to bromine's electronegativity.
  • Mass Spectrometry (MS):

    • Molecular ion peaks consistent with C13H12BrNO2 (m/z ~ 284) confirm molecular weight.
    • High-resolution MS supports elemental composition.
  • Infrared Spectroscopy (IR):

    • Ester carbonyl stretch near 1730 cm$$^{-1}$$.
    • Aromatic C-H and C=C stretches in the 3000–1600 cm$$^{-1}$$ region.

Physical Properties

Property Value
Melting Point (mp) 110–120 °C (varies with purity)
Appearance White to off-white crystalline solid
Solubility Soluble in organic solvents like DCM, ethanol

Comparative Table of Preparation Routes

Method Starting Material Key Reagents/Conditions Yield (%) Notes
Direct Bromination + Esterification 5-Methylindole or derivatives NBS in DCM, ethanol + acid catalyst 70–85 / 80–90 Straightforward, lab scale
Multi-step Industrial Synthesis Ethyl 5-acetoxy-1,2-dimethylindole-3-carboxylate Bromination, alkylation, aminomethylation ~79.5 High purity, crystalline form

Research Discoveries and Developments

  • The regioselective bromination of methyl-substituted indoles has been extensively studied to optimize yields and minimize polybromination.
  • Advanced recrystallization techniques using ethanol or ethanol-acetone mixtures yield stable α-crystalline forms with high purity.
  • Aminomethylation and thiomethylation steps, though beyond the scope of the simple this compound, demonstrate the compound’s versatility as a synthetic intermediate for further functionalization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-Bromo-5-methylindole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Ethyl 6-Bromo-5-methylindole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 6-Bromo-5-methylindole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Variations and Substitution Patterns

The biological and physicochemical properties of indole derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of ethyl 6-bromo-5-methylindole-3-carboxylate with key analogues:

Table 1: Structural and Functional Comparison of Indole Derivatives
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Biological Activity (IC₅₀) CAS Number
This compound Br (6), CH₃ (5), COOEt (3) C₁₂H₁₂BrNO₂ 282.14 Not reported Not available
Compound 82 Br (6), cyclopropyl (1), SO(3,4-F₂Ph) (2), imidazole (4), OH (5) C₂₆H₂₃BrF₂N₃O₃S 598.44 Anti-HBV: 3.6 µg/mL Not available
Ethyl 5-acetoxy-6-bromo-2-(bromomethyl)-1-methylindole-3-carboxylate Br (6), BrCH₂ (2), AcO (5), CH₃ (1) C₁₅H₁₅Br₂NO₄ 433.10 Not reported 110543-98-1
Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate Br (6), OH (5), CH₃ (1), SCH₂Ph (2) C₂₀H₁₉BrNO₃S 448.30 Not reported 131707-24-9
Methyl 6-bromo-5-iodoindole-3-carboxylate Br (6), I (5), COOMe (3) C₁₀H₇BrINO₂ 380.98 Not reported 475641-12-4

Physicochemical Properties

  • Lipophilicity : The target compound’s methyl and bromine groups confer moderate lipophilicity, while analogues with polar groups (e.g., hydroxyl in or acetoxy in ) exhibit higher solubility in aqueous media.
  • Molecular Weight : Derivatives with bulky substituents (e.g., Compound 82, MW = 598.44) may face challenges in bioavailability compared to simpler analogues like the target compound (MW = 282.14).

Biological Activity

Ethyl 6-bromo-5-methylindole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by empirical data and case studies.

Chemical Structure and Properties

This compound belongs to the indole family, characterized by the presence of a bromine atom at the 6th position and a methyl group at the 5th position of the indole ring. Its molecular formula is C12H12BrN1O2C_{12}H_{12}BrN_{1}O_{2}, with a molecular weight of approximately 284.13 g/mol. The unique structural features contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Research indicates that it may inhibit specific enzymes involved in cancer cell proliferation, thereby exerting potential anticancer effects. Additionally, it has been shown to modulate receptor signaling pathways, which can influence inflammatory responses and other physiological processes .

Biological Activities

1. Anticancer Properties

  • This compound has demonstrated significant anticancer activity in vitro. Studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting critical signaling pathways associated with cell survival.

2. Antiviral Activity

  • Preliminary findings suggest that this compound exhibits antiviral properties, particularly against SARS-CoV-2. At a concentration of 52 μM, it was reported to completely inhibit viral replication, indicating its potential as a therapeutic agent against COVID-19 .

3. Antimicrobial Effects

  • The compound has also been evaluated for its antibacterial properties against ESKAPE pathogens, showing broad-spectrum inhibition. This suggests its potential utility in addressing antibiotic resistance issues.

Case Study 1: Anticancer Activity

In a study conducted on various human cancer cell lines, this compound was found to reduce cell viability significantly. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

Case Study 2: Antiviral Efficacy

A recent study highlighted the compound's effectiveness against SARS-CoV-2 in Vero E6 cells. The results indicated a dose-dependent response, with significant viral load reduction observed at higher concentrations .

Data Summary

Biological ActivityMechanism of ActionReference
AnticancerInhibition of PI3K/Akt pathway
AntiviralInhibition of viral replication
AntimicrobialBroad-spectrum inhibition

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 6-Bromo-5-methylindole-3-carboxylate, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves functionalization of the indole core. Bromination at the 6-position can be achieved using brominating agents like N-bromosuccinimide (NBS) under controlled temperatures (0–25°C). Esterification at the 3-position is performed via acid-catalyzed condensation with ethanol. Yield optimization requires monitoring reaction time, solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substitution patterns (e.g., bromine at C6, methyl at C5). Coupling constants in 1^1H NMR distinguish aromatic protons.
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ peak at 312.04 m/z).
  • IR Spectroscopy : Identifies ester carbonyl stretches (~1700 cm1^{-1}) and C-Br vibrations (~600 cm1^{-1}).
  • HPLC : Assesses purity (>95%) using reverse-phase C18 columns .

Q. How can researchers troubleshoot low yields during the synthesis of this compound?

  • Methodological Answer : Common issues include incomplete bromination or ester hydrolysis. Solutions:

  • Use anhydrous solvents to prevent hydrolysis.
  • Optimize bromination with radical initiators (e.g., AIBN) for regioselectivity.
  • Employ inert atmospheres (N2_2/Ar) to avoid side reactions.
  • Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2 eq NBS for complete conversion) .

Advanced Research Questions

Q. How is X-ray crystallography applied to resolve the crystal structure of this compound, and what challenges arise?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELXL determines bond lengths, angles, and packing motifs. Challenges:

  • Crystal Quality : Slow evaporation from ethanol/water mixtures improves crystal formation.
  • Heavy Atom Effects : Bromine’s high electron density complicates data collection; use Mo-Kα radiation (λ = 0.71073 Å) for better resolution.
  • Disorder : Methyl/ethyl groups may require constrained refinement. Validation tools (e.g., PLATON) check for errors .

Q. What strategies resolve contradictory NMR data in derivatives of this compound?

  • Methodological Answer : Contradictions (e.g., unexpected splitting) arise from dynamic effects or impurities. Approaches:

  • Variable Temperature NMR : Identifies rotamers or tautomers (e.g., indole NH exchange).
  • 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to confirm substituent positions.
  • Deuterated Solvents : Reduce solvent interference (e.g., DMSO-d6_6 for polar intermediates).
  • Spiking Experiments : Add authentic samples to confirm peak assignments .

Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The C6 bromine acts as a leaving group in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Key factors:

  • Catalyst System : Pd(PPh3_3)4_4/PdCl2_2(dppf) with K2_2CO3_3 base in THF/H2_2O.
  • Electronic Effects : Bromine’s electronegativity directs electrophilic substitution; steric hindrance from the methyl group at C5 slows meta-substitution.
  • By-Product Mitigation : Chelating ligands (e.g., XPhos) suppress homo-coupling. Monitor via GC-MS .

Data Analysis and Experimental Design

Q. How should researchers design experiments to evaluate the biological activity of this compound derivatives?

  • Methodological Answer :

  • In Vitro Assays : Screen for kinase inhibition (e.g., EGFR) using fluorescence-based assays (IC50_{50} determination).
  • Docking Studies : Use AutoDock Vina to predict binding modes against target proteins (e.g., PDB: 1M17).
  • SAR Analysis : Modify substituents (e.g., replacing Br with Cl) to correlate structure with activity. Validate via dose-response curves .

Q. What statistical methods are recommended for analyzing contradictory data in synthetic yield optimization?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent, catalyst loading).
  • ANOVA : Identify significant factors (p < 0.05).
  • Response Surface Methodology (RSM) : Model non-linear relationships for yield prediction.
  • Outlier Detection : Grubbs’ test removes anomalous data points .

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